
Ergosinine
Descripción general
Descripción
Ergosinine is an ergoloid-like chemical produced by Claviceps purpurea . It is an alkaloid, which is a naturally occurring chemical compound containing mostly basic nitrogen atoms .
Synthesis Analysis
Ergot alkaloids, including Ergosinine, are indole derivatives produced by a wide range of fungi. They are secondary metabolites produced by fungi of the families Clavicipitaceae (e.g., Claviceps) and Trichocomaceae (including Aspergillus and Penicillium), which parasitize the seed heads of living plants at the time of flowering .Molecular Structure Analysis
The molecular formula of Ergosinine is C30H37N5O5 . Its molecular weight is 547.645 Da .Chemical Reactions Analysis
Ergot alkaloids, including Ergosinine, are known for their significant effect on the central nervous system of mammals due to their structural similarity to neurotransmitters . They are also considered mycotoxins due to the severe toxic effects of ergot-contaminated grains on human and animal health .Physical And Chemical Properties Analysis
Ergosinine has a density of 1.4±0.1 g/cm3 . Its boiling point is 861.4±65.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Detection in Food Products
Ergosinine is one of the major ergot alkaloids that can be detected in oat-based foods and food supplements . An ultra-high performance liquid chromatography coupled to tandem mass spectrometry method is proposed for the determination of the major ergot alkaloids, including Ergosinine . This method is used to ensure the safety and quality of food products .
Detection in Animal Feed
Ergosinine is also detected in swine and dairy feeds . A reliable, sensitive, and accurate multiple mycotoxin method, based on extraction with a Mycosep 150 multifunctional column prior to analysis using UHPLC-MS/MS, was validated using samples of swine feed and dairy feed for the 11 targeted EAs, including Ergosinine . This helps ensure the safety of animal feed .
Pharmacological Activity
Ergot alkaloids, including Ergosinine, are known to affect the nervous system and to be vasoconstrictors in humans and animals . This makes them of interest in pharmacological research .
Toxicity Studies
Ergosinine, like other ergot alkaloids, is studied for its toxicity . Understanding the toxic effects of these compounds is crucial for assessing the safety of food and feed products .
Agricultural Practices
Ergot alkaloids are produced mainly by fungi of the Claviceps genus, which parasitize the seeds of living plants (such as rye, triticale, wheat, oat, and barley) and replace the grain with fungal structures known as sclerotia that contain alkaloid substances . Studying these alkaloids, including Ergosinine, can help improve agricultural practices .
Regulatory Compliance
The levels of ergot alkaloids, including Ergosinine, in feed samples almost complied with the European Union regulations . Therefore, the detection and quantification of these compounds are important for regulatory compliance .
Mecanismo De Acción
Target of Action
Ergosinine, also known as Ergoclavinine, is a type of ergot alkaloid, which are indole derivatives produced by a wide range of fungi . Ergot alkaloids are known to have a significant effect on the central nervous system of mammals due to their structural similarity to neurotransmitters . They primarily target tryptaminergic, dopaminergic, and alpha adrenergic receptors . The specific activity of ergosinine against these receptors can vary, acting as either an agonist or antagonist depending on the site .
Mode of Action
Ergosinine interacts with its targets in a complex manner. It exhibits partial agonist and/or antagonist activity against tryptaminergic, dopaminergic, and alpha adrenergic receptors depending on their site . This interaction leads to various physiological changes, including constriction of peripheral and cranial blood vessels and depression of central vasomotor centers .
Biochemical Pathways
It is known that ergot alkaloids like ergosinine can affect the nervous system and act as vasoconstrictors . They are also known to interact with neurotransmitter receptors on cells
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
The molecular and cellular effects of ergosinine are primarily related to its vasoconstrictive properties and its impact on the central nervous system . It is also known to be a highly active uterine stimulant . These effects are likely due to its interaction with various receptors, leading to changes in cellular function and physiology .
Action Environment
Environmental conditions can influence the action, efficacy, and stability of ergosinine. For instance, storage temperature and time can affect the concentration of ergot alkaloids . Additionally, low temperatures and humid weather before and during flowering can influence the contamination of agricultural products by ergot alkaloids . Therefore, the environment plays a crucial role in the action and effectiveness of ergosinine.
Propiedades
IUPAC Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)/t18-,22+,23-,24-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESVMZOPWPCFAU-YTVPIDCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276363 | |
| Record name | Ergosinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ergosinine | |
CAS RN |
596-88-3 | |
| Record name | Ergosinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergosinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(2-methylpropyl)-,(5'alpha,8alpha)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCLAVININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CM22YRC6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



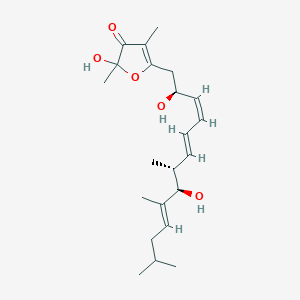
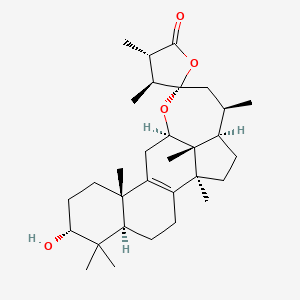
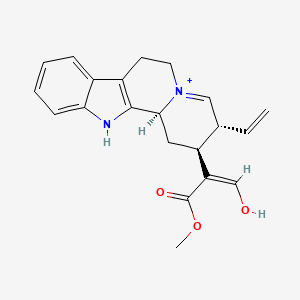
![N-[5-[2-(2,4-dichloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-4-pentenamide](/img/structure/B1247843.png)

![3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3,7,11,15-tetramethylhexadecanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}](/img/structure/B1247845.png)
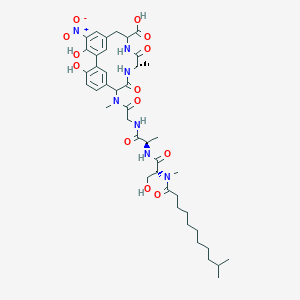
![(4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1247848.png)
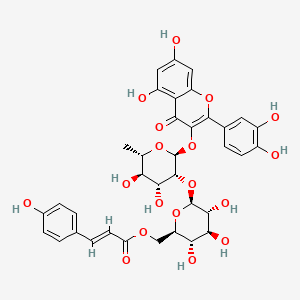
![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)
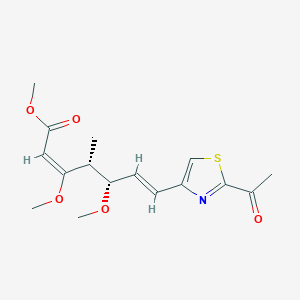

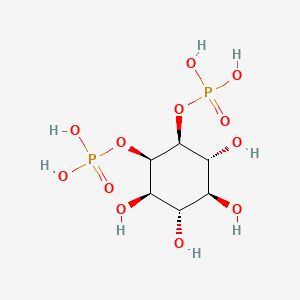
![2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B1247860.png)